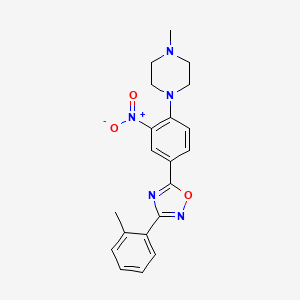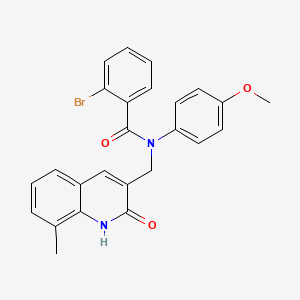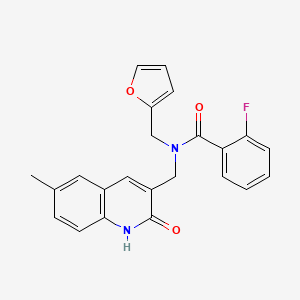
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide, also known as PTIQ, is a synthetic compound that has been extensively studied for its potential applications in various scientific research fields. PTIQ has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide is attributed to its ability to interact with specific enzymes and receptors in the body. As mentioned earlier, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to inhibit the activity of MAO-B and topoisomerase II, which are involved in the breakdown of dopamine in the brain and DNA replication and repair, respectively. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to bind to the GABA-A receptor, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit a range of biochemical and physiological effects, including increased dopamine levels in the brain, induction of apoptosis in cancer cells, and modulation of neurotransmitter activity in the brain. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments is its ability to selectively target specific enzymes and receptors in the body, making it a useful tool for studying the mechanisms of various biological processes. Additionally, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit low toxicity and high solubility, making it a safe and effective compound for use in lab experiments.
One of the limitations of using N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide in lab experiments is its relatively high cost and limited availability. Additionally, the exact mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide is still not fully understood, which may limit its potential applications in certain research fields.
Zukünftige Richtungen
There are several potential future directions for the research and development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide. One direction is the further investigation of its potential applications in the treatment of neurological disorders such as Parkinson's disease. Another direction is the development of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide-based drugs for the treatment of cancer and other diseases that involve abnormal cell growth and proliferation. Additionally, the development of new synthesis methods for N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide may help to increase its availability and reduce its cost, making it more accessible for use in scientific research.
Synthesemethoden
The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide involves the reaction of 2-hydroxy-6-methylquinoline with p-tolylcyclohexanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to act as a potent inhibitor of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine in the brain. This inhibition of MAO-B has been shown to increase dopamine levels in the brain, leading to potential therapeutic applications for Parkinson's disease and other neurological disorders.
In cancer research, N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-N-(p-tolyl)cyclohexanecarboxamide has been found to exhibit anti-cancer properties by inducing apoptosis (programmed cell death) in cancer cells. This mechanism of action has been attributed to its ability to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Eigenschaften
IUPAC Name |
N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-17-8-11-22(12-9-17)27(25(29)19-6-4-3-5-7-19)16-21-15-20-14-18(2)10-13-23(20)26-24(21)28/h8-15,19H,3-7,16H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNAWBHGPNKFNNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C(=O)C4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-(4-methylphenyl)cyclohexanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

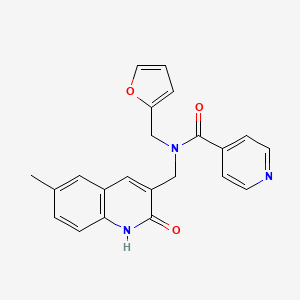

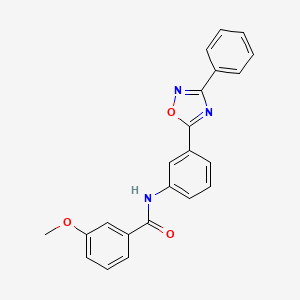

![2-[Cyclohexyl(methylsulfonyl)amino]acetamide](/img/structure/B7717873.png)
![3-(dimethylsulfamoyl)-4-methoxy-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B7717881.png)

